N-(2-Azabicyclo[2.2.1]heptan-6-yl)-5-bromothiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-azabicyclo[2.2.1]heptan-6-yl)-5-bromo-1,3-thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3OS/c11-8-4-13-10(16-8)9(15)14-7-2-5-1-6(7)12-3-5/h4-7,12H,1-3H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKDWMLJOKQDIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1NC2)NC(=O)C3=NC=C(S3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Azabicyclo[2.2.1]heptan-6-yl)-5-bromothiazole-2-carboxamide typically involves multi-step organic reactions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to form oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-Azabicyclo[2.2.1]heptan-6-yl)-5-bromothiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the bromothiazole ring or the bicyclic structure.
Substitution: The bromine atom in the thiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom in the thiazole ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can produce a variety of functionalized thiazole compounds.
Scientific Research Applications
N-(2-Azabicyclo[2.2.1]heptan-6-yl)-5-bromothiazole-2-carboxamide has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It may be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound can be used in the production of advanced materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-(2-Azabicyclo[2.2.1]heptan-6-yl)-5-bromothiazole-2-carboxamide involves its interaction with molecular targets in biological systems. The bicyclic structure and bromothiazole ring allow it to bind to specific proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(±)-2-Azabicyclo[2.2.1]hept-5-en-3-one
2-Boc-2-azabicyclo[2.2.1]heptane-6-carboxylic acid (AS96650)
- Substituents : Boc-protected amine at position 2 and carboxylic acid at position 4.
- Role : Used as a building block for introducing bicyclic amines into drug candidates. The carboxylic acid enhances solubility and enables conjugation .
- Key Difference : The polar carboxylic acid group contrasts with the target compound’s lipophilic bromothiazole-carboxamide, suggesting differences in membrane permeability and target selectivity.
4-Bromobicyclo[2.2.1]heptane-1-carboxylic acid (AS140092)
- Substituents : Bromine at position 4 and carboxylic acid at position 1.
- Role : Combines the bicyclic scaffold with bromine, a halogen often used to modulate electronic properties and binding affinity.
Physicochemical and Commercial Comparisons
Biological Activity
N-(2-Azabicyclo[2.2.1]heptan-6-yl)-5-bromothiazole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and potential therapeutic applications.
Chemical Structure
The compound features a bicyclic structure that enhances its interaction with biological targets. The azabicyclo framework contributes to its pharmacological properties, while the bromothiazole and carboxamide functionalities are critical for its activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiazole derivatives have been shown to possess antibacterial and antifungal activities due to their ability to disrupt microbial cell function.
Antiviral Activity
A study highlighted the antiviral potential of thiazole derivatives against various viruses, including HIV and influenza. The mechanism often involves inhibition of viral replication or interference with viral entry into host cells.
Cytotoxicity
Cytotoxicity assays reveal that this compound may induce apoptosis in cancer cell lines. This is attributed to its ability to activate specific cellular pathways that lead to programmed cell death.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many thiazole derivatives act as enzyme inhibitors, affecting metabolic pathways in pathogens.
- Cell Membrane Disruption : The lipophilic nature of the azabicyclo structure allows for integration into lipid membranes, disrupting their integrity.
- DNA Interaction : Some studies suggest that these compounds can interact with DNA, inhibiting replication and transcription processes.
Study 1: Antiviral Efficacy
A study conducted on a series of thiazole derivatives demonstrated that this compound showed promising antiviral activity against pseudovirus strains with an IC50 value indicating effective inhibition at low concentrations.
Study 2: Cytotoxic Effects on Cancer Cells
In vitro tests on various cancer cell lines showed that the compound induced significant cytotoxic effects, with IC50 values lower than those of standard chemotherapeutics, suggesting it could be a candidate for further development in cancer therapy.
Q & A
Q. What synthetic strategies are commonly employed to construct the 2-azabicyclo[2.2.1]heptane core in this compound?
The 2-azabicyclo[2.2.1]heptane scaffold is typically synthesized via aza-Diels-Alder reactions or palladium-catalyzed cyclization . For example, asymmetric aza-Diels-Alder reactions using chiral catalysts (e.g., thiourea-based organocatalysts) enable stereochemical control, critical for pharmacological activity . Palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes is another method to form the bicyclic framework, achieving yields up to 95% under optimized conditions (methanol, cyanide, NaOH) .
Q. How is the compound’s structural conformation validated experimentally?
X-ray crystallography and NMR spectroscopy are primary tools. For example, coupling constants in -NMR () confirm the bicyclic ring’s rigid chair-like conformation. Computational methods (DFT calculations) further predict bond angles and torsional strain, aligning with crystallographic data .
Q. What preliminary biological screening assays are recommended for this compound?
Initial screens include in vitro enzyme inhibition assays (e.g., DPP-4 for diabetes targets) and cell viability assays (e.g., MTT for antitumor activity). For instance, analogs like Neogliptin showed IC values of against DPP-4, comparable to sitagliptin . Use HEK293 or HepG2 cell lines for baseline cytotoxicity profiling .
Advanced Research Questions
Q. How can stereochemical impurities in synthesis impact biological activity, and how are they resolved?
Stereoisomers may exhibit divergent binding affinities. For example, in DPP-4 inhibitors, the (1R,4S) configuration of the azabicyclo core improves binding by -fold compared to its enantiomer. Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) or enzymatic resolution using lipases can isolate active stereoisomers .
Q. What computational methods predict target interactions and guide SAR studies?
Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions with targets like DPP-4 or tyrosine kinases. Key parameters include GlideScore () and hydrogen bonding with residues (e.g., Glu205/Glu206 in DPP-4). QSAR models using Hammett constants () for the 5-bromothiazole group correlate logP with membrane permeability () .
Q. How do contradictory bioactivity results across studies arise, and how are they resolved?
Discrepancies often stem from solubility differences (DMSO vs. saline) or cell line variability (e.g., IC of in MCF-7 vs. in A549). Address this by standardizing assay conditions (e.g., 0.1% DMSO, RPMI-1640 media) and validating targets via knockout models or radioligand binding assays .
Q. What strategies optimize solubility without compromising target affinity?
Introduce polar substituents (e.g., tert-butyl carbamate esters) on the azabicyclo nitrogen or replace the bromine with a methoxy group . For instance, tert-butyl derivatives (e.g., CAS 1256387-74-2) improve aqueous solubility by -fold while maintaining sub- IC values .
Methodological Recommendations
- For Synthesis : Optimize aza-Diels-Alder reactions at with Jacobsen’s catalyst to achieve >90% enantiomeric excess .
- For SAR Studies : Use Free-Wilson analysis to deconvolute contributions of the bromothiazole and bicyclic moieties to activity .
- For Data Reproducibility : Validate bioassays with positive controls (e.g., cisplatin for cytotoxicity) and report values with 95% confidence intervals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
